

A Comprehensive Technical Guide to (+)-Di-tert-butyl L-tartrate

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Compound of Interest

Compound Name: (+)-Di-tert-butyl L-tartrate

Cat. No.: B054582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(+)-Di-tert-butyl L-tartrate**, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and key applications, and visualizes the underlying chemical processes.

Core Properties and Identification

(+)-Di-tert-butyl L-tartrate is the di-tert-butyl ester of L-(+)-tartaric acid. Its rigid chiral backbone makes it an invaluable tool in asymmetric synthesis, where it is used to control the stereochemical outcome of reactions.

CAS Number: 117384-45-9

Molecular Formula: C₁₂H₂₂O₆[\[1\]](#)

Molecular Weight: 262.30 g/mol

The key physicochemical properties of **(+)-Di-tert-butyl L-tartrate** are summarized in the table below for easy reference.

Property	Value	Reference
Appearance	White powder	
Melting Point	90-92 °C	
Optical Activity	$[\alpha]_{20}/D +11^\circ$, c = 1 in acetone	
Linear Formula	$[\text{CH(OH)CO}_2\text{C(CH}_3)_3]_2$	
InChI Key	ITWOKJQQGHCDLB- HTQZYQBOSA-N	
SMILES String	CC(C)(C)OC(=O)--INVALID- LINK----INVALID-LINK-- C(=O)OC(C)(C)C	

Experimental Protocols

Detailed methodologies for the synthesis of **(+)-Di-tert-butyl L-tartrate** and its application in asymmetric synthesis are provided below.

Synthesis of **(+)-Di-tert-butyl L-tartrate**

This protocol describes the synthesis of **(+)-Di-tert-butyl L-tartrate** via the proton-catalyzed esterification of L-tartaric acid with isobutene. This method is adapted from a general procedure for the preparation of di-tert-butyl esters.

Materials:

- L-(+)-Tartaric acid
- Isobutene
- Dichloromethane (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Pressure-rated reaction vessel (e.g., autoclave or sealed tube)
- Magnetic stirrer and stir bar
- Standard glassware for extraction and purification

Procedure:

- To a pressure-rated reaction vessel, add L-(+)-tartaric acid and anhydrous dichloromethane.
- Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
- Carefully add liquefied isobutene to the reaction vessel.
- Seal the vessel and allow it to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure **(+)-Di-tert-butyl L-tartrate**.

Application in Sharpless Asymmetric Epoxidation

Tartrate esters are crucial chiral ligands in the Sharpless asymmetric epoxidation of allylic alcohols. This protocol provides a general procedure for this reaction, which can be adapted for use with **(+)-Di-tert-butyl L-tartrate**.

Materials:

- Allylic alcohol
- **(+)-Di-tert-butyl L-tartrate**
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O}^i\text{Pr})_4$)
- tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane)
- Anhydrous dichloromethane (CH_2Cl_2)
- Powdered 4Å molecular sieves
- 10% aqueous NaOH solution
- Brine
- Anhydrous sodium sulfate
- Flame-dried round-bottom flask with a magnetic stir bar
- Inert atmosphere (e.g., nitrogen or argon)
- Cooling bath (-20 °C)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.
- Add anhydrous dichloromethane and cool the suspension to -20 °C.
- To the cooled suspension, add **(+)-Di-tert-butyl L-tartrate** followed by titanium(IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C.

- Add the allylic alcohol to the reaction mixture.
- Slowly add the solution of TBHP dropwise, ensuring the internal temperature remains below -10 °C.
- Stir the reaction mixture at -20 °C and monitor its progress by TLC.
- Upon completion, quench the reaction by adding a 10% aqueous NaOH solution and allowing the mixture to warm to room temperature.
- Stir vigorously for 1 hour, then separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting epoxy alcohol by flash column chromatography.

Application in Chiral Resolution of Racemic Amines

Tartaric acid and its derivatives are effective resolving agents for racemic mixtures of amines through the formation of diastereomeric salts. This protocol outlines a general procedure for the chiral resolution of a racemic amine.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

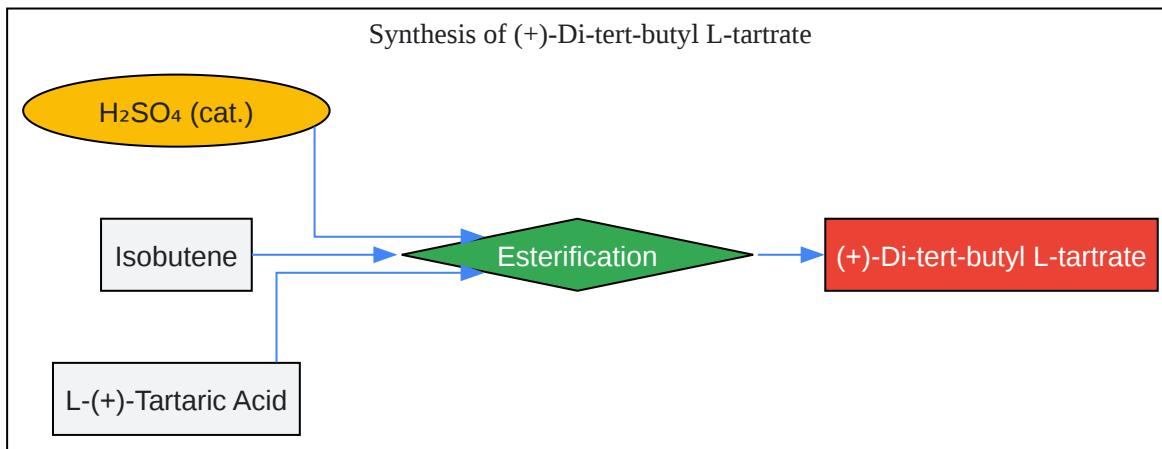
- Racemic amine
- **(+)-Di-tert-butyl L-tartrate**
- Suitable solvent (e.g., methanol, ethanol)
- Base (e.g., sodium hydroxide solution)
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
- Standard glassware for crystallization, filtration, and extraction

Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic amine and an equimolar amount of **(+)-Di-tert-butyl L-tartrate** in a minimal amount of a suitable solvent, with gentle heating if necessary, to obtain a clear solution.[2]
- Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by refrigeration or seeding with a small crystal of the desired salt.[2]
- Isolation of Diastereomer: Collect the precipitated crystals by suction filtration and wash them with a small amount of the cold solvent.[2]
- Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the tartaric acid derivative and liberate the free amine.[2]
- Extraction: Extract the enantiomerically enriched amine with an organic solvent.
- Purification and Analysis: Wash the organic layer, dry it, and remove the solvent to obtain the resolved amine. Determine the enantiomeric excess (e.e.) using techniques such as chiral HPLC or polarimetry.

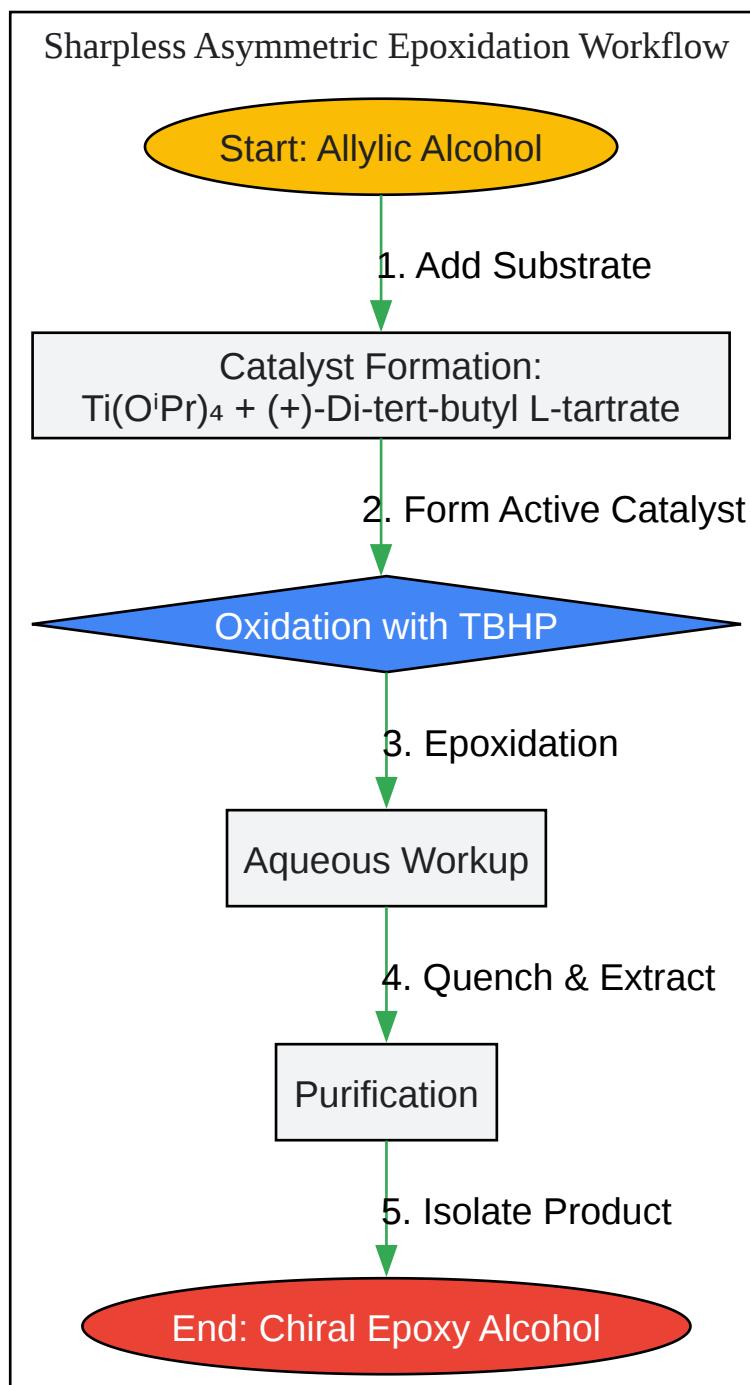
Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical workflows described in this guide.



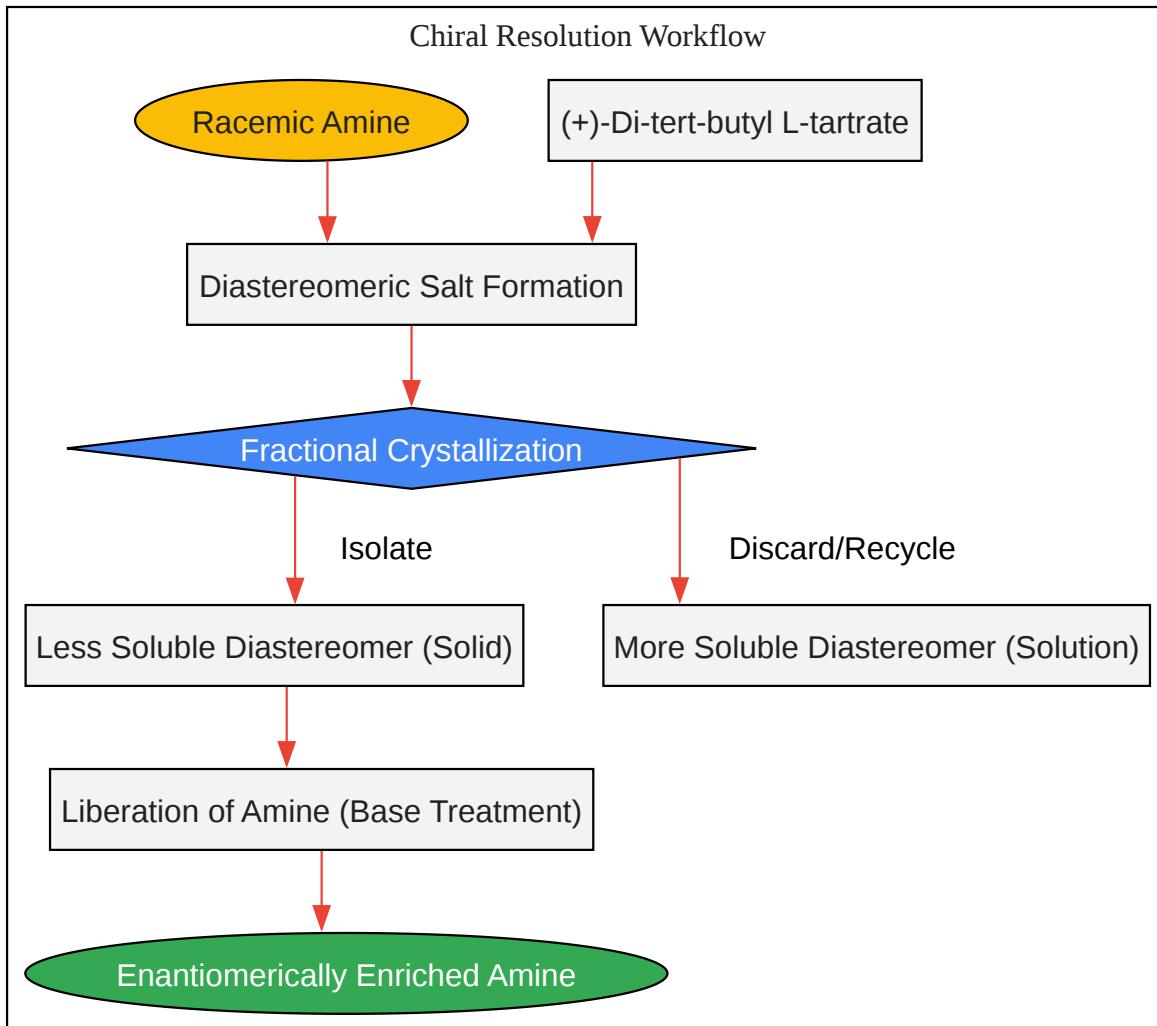
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Synthesis of (+)-Di-tert-butyl L-tartrate.



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Sharpless Asymmetric Epoxidation Workflow.



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Chiral Resolution of a Racemic Amine.

Conclusion

(+)-Di-tert-butyl L-tartrate is a versatile and indispensable tool for the modern organic chemist. Its utility in asymmetric synthesis, particularly in reactions like the Sharpless epoxidation, and its role as a chiral resolving agent, underscore its importance in the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries.

The protocols and data presented in this guide offer a comprehensive resource for the effective application of this key chiral auxiliary.

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